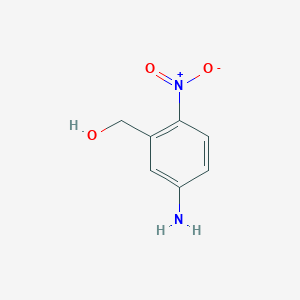

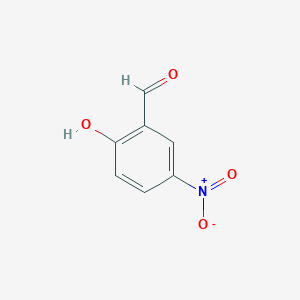

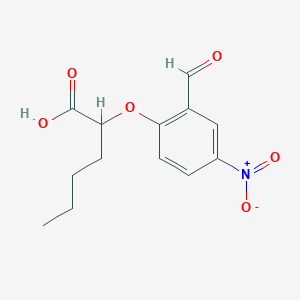

![molecular formula C8H5N3 B032786 1H-吡咯并[3,2-b]吡啶-6-腈 CAS No. 944937-79-5](/img/structure/B32786.png)

1H-吡咯并[3,2-b]吡啶-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves ring closure reactions, which can be initiated by various methods, including cyclization and condensation reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel pyrrolopyridine derivative through ring opening followed by ring closure reactions, indicating the versatility of synthetic approaches for such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of pyrrole and pyridine rings, which contribute to the compound's chemical behavior and reactivity. Advanced techniques such as X-ray crystallography are often employed to determine the precise molecular and crystal structures of these compounds, providing insights into their conformation and spatial arrangement (Moustafa & Girgis, 2007).

科学研究应用

Application in Cancer Therapy

- Scientific Field: Oncology

- Summary of the Application: The compound is used in the development of potent fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

Application in Immune Diseases Treatment

- Scientific Field: Immunology

- Summary of the Application: The compound is used in the development of novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Antimicrobial and Antiviral Therapies

- Scientific Field: Microbiology

- Summary of the Application: The compound is used in the development of antimicrobial and antiviral therapies . The 1H-Pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including as an inhibitor of HIV-1 .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Synthesis of Multidentate Agents

- Scientific Field: Organic Chemistry

- Summary of the Application: The compound is used in the synthesis of multidentate agents . Amino groups such as NH2, NH(CH2)2NH2, and NH(CH2)2NH(CH2)2NH2 were introduced onto the 6-position of 7-azaindole to form multidentate agents .

- Methods of Application or Experimental Procedures: The 6-amino and 6-iodo derivatives were easily converted to podant-type compounds .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Diabetes Treatment

- Scientific Field: Endocrinology

- Summary of the Application: The compound is used in the development of treatments for disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Application in Agrochemicals and Functional Materials

- Scientific Field: Agricultural Chemistry

- Summary of the Application: The compound is used in the development of new compounds directing toward agrochemicals and/or functional materials .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

安全和危害

属性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJCNVUFINZIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640146 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

CAS RN |

944937-79-5 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

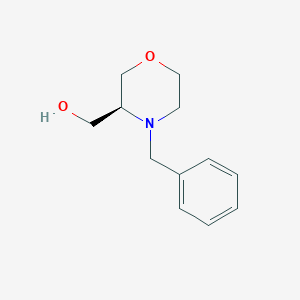

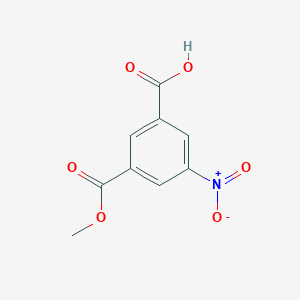

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)